1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride; 95%
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Description
“1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the molecular formula C6H11ClN2S . It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of “1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride” consists of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, two sulfur atoms, and two chlorine atoms . The exact mass is 178.03300 .Scientific Research Applications
Synthesis and Structural Studies
Thiazole derivatives have been extensively studied for their synthetic routes and structural properties. For instance, research into the synthesis and spectroscopic properties of substituted thiazolidinones, which share a common thiazole backbone, reveals a keen interest in exploring the chemistry of these compounds. The study by Issac and Tierney (1996) illustrates the formation of trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through a reaction involving chloral and substituted anilines, showcasing the compound's potential in creating novel organic molecules with significant structural diversity Issac & Tierney, 1996.
Pharmacological Activities
The biological activities of thiazolidine, a core structure related to thiazole derivatives, have been extensively reviewed, highlighting its importance in pharmacology. Pandey et al. (2011) noted the antimicrobial, anti-inflammatory, anticonvulsant, antimalarial, analgesic, anti-HIV, and anticancer properties of thiazolidine derivatives. This breadth of activity underlines the compound's versatility and potential as a scaffold for developing new therapeutic agents Pandey et al., 2011.
Material Science Applications
Thiazole derivatives also find applications in material science, particularly in the synthesis of polymers and high-energy materials. The review on 1,3-propanediol and 2,3-butanediol production methods, although not directly related to thiazole, showcases the type of research avenues that thiazole derivatives could contribute to, especially in the context of biologically produced polymers and their downstream processing Xiu & Zeng, 2008.
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-2-5(7)6-8-3-4-9-6;;/h3-5H,2,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGWSBKZSVHWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CS1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694528 |
Source
|
Record name | 1-(1,3-Thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Thiazol-2-YL)propyl]amine dihydrochloride | |
CAS RN |
473733-53-8 |
Source
|
Record name | 1-(1,3-Thiazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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